An In-depth Technical Guide to 6-Deoxy-3-O-methyl-L-galactose (L-Digitalose)
An In-depth Technical Guide to 6-Deoxy-3-O-methyl-L-galactose (L-Digitalose)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Deoxy-3-O-methyl-L-galactose, a rare deoxy sugar of significant interest in medicinal chemistry and glycobiology. Also known as L-Digitalose, this monosaccharide is a key component of various naturally occurring bioactive compounds, most notably cardiac glycosides. This document will delve into its chemical structure, physicochemical properties, biological significance, and potential applications in drug discovery and development.
Introduction and Significance
6-Deoxy-3-O-methyl-L-galactose is a methylated derivative of the deoxysugar L-fucose (6-deoxy-L-galactose). The absence of the hydroxyl group at the C-6 position and the presence of a methyl ether at the C-3 position confer unique chemical properties that influence its role in the biological activity of the larger molecules it constitutes. Historically, the D-isomer, D-digitalose, was first identified as a component of cardiac glycosides from the foxglove plant (Digitalis purpurea)[1][2]. While the L-isomer is less common, the study of L-sugars is a growing field in drug development, as they can offer altered metabolic stability and unique pharmacological profiles compared to their D-enantiomers. Understanding the structure and properties of 6-Deoxy-3-O-methyl-L-galactose is crucial for the rational design of novel therapeutics, particularly in the realm of cardiac medicine and oncology[3].
Chemical Structure and Nomenclature
The fundamental structure of 6-Deoxy-3-O-methyl-L-galactose is a hexose sugar in the L-configuration. Key structural features include:
-
Deoxygenation at C-6: The replacement of the hydroxyl group at the 6th carbon with a hydrogen atom, classifying it as a deoxy sugar.
-
Methylation at C-3: The presence of a methyl ether group at the 3rd carbon.
-
L-Configuration: The stereochemistry at the C-5 carbon is 'S' in the Fischer projection.
In solution, 6-Deoxy-3-O-methyl-L-galactose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose rings), with the pyranose form generally being the most stable.
Systematic Name: (2S,3R,4R,5S)-2,4,5-trihydroxy-3-methoxyhexanal[4][5]
Common Synonyms: L-Digitalose, 3-O-Methyl-L-fucose[4][5]
Molecular Formula: C₇H₁₄O₅[4][5][6]
Molecular Weight: 178.18 g/mol [4][5][6]
Caption: Pyranose ring structure of 6-Deoxy-3-O-methyl-L-galactose.
Physicochemical Properties
| Property | Value (for 6-deoxy-L-galactose) | Reference |
| Melting Point | 150-153 °C | [7] |
| Boiling Point | 211.61 °C (estimated) | [7] |
| Solubility | Soluble in water, alcohol, and methanol. | [7] |
Computed Properties (for 6-Deoxy-3-O-methyl-L-galactose):
| Property | Value | Reference |
| XLogP3 | -1.8 | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 5 | [6] |
| Topological Polar Surface Area | 87 Ų | [6] |
Spectroscopic Characterization
Definitive, published ¹H and ¹³C NMR spectra and mass spectral fragmentation data for isolated 6-Deoxy-3-O-methyl-L-galactose are scarce. The majority of characterization data is derived from the analysis of the entire glycoside molecules in which this sugar is a component. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 6-Deoxy-3-O-methyl-L-galactose in solution would be complex due to the equilibrium between the α and β anomers of the pyranose and furanose forms[8]. The most abundant species would likely be the α- and β-pyranose forms.
Expected ¹H NMR signals:
-
Anomeric protons (H-1): Two distinct signals for the α and β anomers, typically in the range of δ 4.5-5.5 ppm. The α-anomer generally appears at a lower field than the β-anomer.
-
Ring protons (H-2, H-3, H-4, H-5): A complex multiplet region between δ 3.0 and 4.5 ppm.
-
Methyl protons of the 3-O-methyl group: A sharp singlet around δ 3.4-3.6 ppm.
-
Methyl protons of the 6-deoxy group (H-6): A doublet in the upfield region, typically around δ 1.2-1.4 ppm, coupled to H-5.
Expected ¹³C NMR signals:
-
Anomeric carbon (C-1): Two signals for the α and β anomers, typically between δ 90 and 105 ppm.
-
Ring carbons (C-2, C-3, C-4, C-5): Signals in the range of δ 60-85 ppm.
-
Carbon of the 3-O-methyl group: A signal around δ 55-60 ppm.
-
Carbon of the 6-deoxy group (C-6): An upfield signal around δ 15-20 ppm.
Reference data from permethylated 6-deoxy-galactopyranoses can provide a useful comparison for expected chemical shifts[9].
Mass Spectrometry (MS)
The mass spectrum of 6-Deoxy-3-O-methyl-L-galactose would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would be characteristic of a deoxyhexose.
Expected Fragmentation Pattern:
-
[M+H]⁺ or [M+Na]⁺: In positive ion mode ESI, adducts with protons or sodium ions would be observed at m/z 179.09 and 201.07, respectively.
-
[M-H]⁻: In negative ion mode ESI, the deprotonated molecule would be observed at m/z 177.07.
-
Cross-ring cleavages: Characteristic fragmentation of the sugar ring would lead to smaller fragment ions, providing structural information[10][11][12]. The loss of water and formaldehyde are common fragmentation pathways for sugars.
Chemical Synthesis
General Synthetic Approach (inferred from related syntheses):
A likely approach would involve a multi-step synthesis starting from a readily available L-sugar, such as L-rhamnose (6-deoxy-L-mannose), or through the chemical inversion of a D-sugar.
Caption: A plausible synthetic workflow for 6-Deoxy-3-O-methyl-L-galactose.
Key Experimental Considerations:
-
Protecting Groups: The choice of protecting groups for the hydroxyl functions is critical to ensure regioselectivity in the methylation and epimerization steps. Common protecting groups for sugars include acetals (e.g., isopropylidene) and benzyl ethers.
-
Methylation: The methylation of the C-3 hydroxyl group can be achieved using standard reagents such as methyl iodide in the presence of a base (e.g., sodium hydride).
-
Epimerization: The conversion of the stereochemistry at specific centers to achieve the L-galacto configuration is a key challenge. This can often be accomplished through an oxidation-reduction sequence or via nucleophilic substitution with inversion of configuration.
-
Purification: Chromatographic techniques, such as column chromatography on silica gel, are essential for the purification of intermediates and the final product.
Natural Occurrence and Biological Role
6-Deoxy-3-O-methyl-L-galactose is primarily found in nature as a constituent of cardiac glycosides, a class of secondary metabolites produced by certain plants[15][16][17].
Natural Sources:
-
Foxglove Plants (Digitalis species): Plants such as Digitalis purpurea and Digitalis lanata are well-known sources of cardiac glycosides that contain digitalose[12][18].
-
Other Plant Genera: Cardiac glycosides are also found in other plant families, including Apocynaceae and Asclepiadaceae[1][19].
Biological Function (as part of cardiac glycosides):
The primary biological role of cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump in cell membranes, particularly in cardiac muscle cells[20][21]. This inhibition leads to an increase in intracellular calcium ion concentration, resulting in a stronger contraction of the heart muscle (positive inotropic effect)[20].
The sugar moiety, including 6-Deoxy-3-O-methyl-L-galactose, plays a crucial role in the overall activity of the cardiac glycoside[13][22]. While the aglycone (the non-sugar part) is responsible for the binding to the Na⁺/K⁺-ATPase, the sugar chain influences:
-
Potency: The nature and number of sugar units can significantly affect the binding affinity and inhibitory potency of the glycoside[13][14].
-
Pharmacokinetics: The sugar chain modulates the solubility, absorption, distribution, and elimination of the drug in the body[13].
-
Toxicity: The type of sugar can also influence the toxicity profile of the cardiac glycoside.
The presence of a 6-deoxy sugar, such as in digitalose, has been shown to be important for the potency of cardiac glycosides[13].
Applications in Drug Development and Research
The unique structural features of 6-Deoxy-3-O-methyl-L-galactose make it an interesting building block for the synthesis of novel bioactive molecules.
Potential Applications:
-
Development of Novel Cardiac Drugs: By incorporating 6-Deoxy-3-O-methyl-L-galactose into new synthetic glycosides, it may be possible to fine-tune the pharmacological properties of cardiac drugs to improve their therapeutic index (efficacy versus toxicity)[4].
-
Anticancer Drug Discovery: Cardiac glycosides have shown promise as potential anticancer agents, and the sugar moiety can influence their activity and selectivity towards cancer cells[4]. The synthesis of novel glycosides with 6-Deoxy-3-O-methyl-L-galactose could lead to the development of new anticancer therapies.
-
Glycobiology Research: As a rare sugar, 6-Deoxy-3-O-methyl-L-galactose can be used as a probe to study the specificity of glycosyltransferases and other carbohydrate-binding proteins[23][24][25].
-
Deoxysugar Libraries for Drug Discovery: The stereoselective synthesis of deoxysugars like 6-Deoxy-3-O-methyl-L-galactose is a key area of research for creating libraries of diverse sugar structures for high-throughput screening in drug discovery programs[15][16][26][27][28].
Conclusion
6-Deoxy-3-O-methyl-L-galactose is a fascinating and important rare sugar with a significant role in the bioactivity of cardiac glycosides. While detailed experimental data on the isolated monosaccharide is limited, its structural features and biological context provide a strong rationale for its continued investigation. Further research into its synthesis and incorporation into novel molecular scaffolds holds promise for the development of new therapeutic agents with improved pharmacological profiles. This guide has aimed to consolidate the available technical information to aid researchers and drug development professionals in their exploration of this unique and valuable carbohydrate.
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Neliti. (2024, July 12). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved from [Link]
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